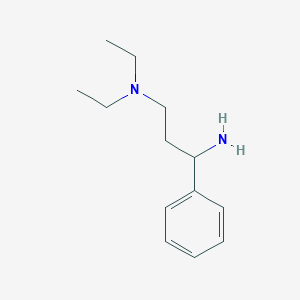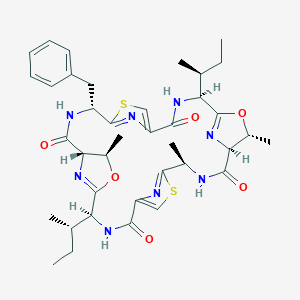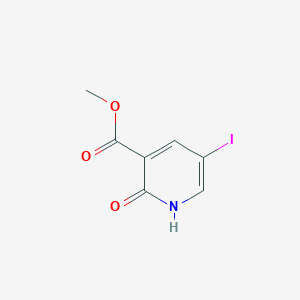
Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
描述
Synthesis Analysis
The synthesis of derivatives related to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate often involves oxidative decarboxylation-beta-iodination processes, starting from amino acids or their derivatives. This method allows for the introduction of iodine into previously unfunctionalized positions, enabling further functionalization and derivatization towards complex molecular architectures. For example, a synthesis route involves one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, leading to the formation of products with a trans relationship between substituents at C-2 and C-3 positions (Boto et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of dihydropyridine derivatives, including Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, can be explored through crystallographic and molecular modeling studies. These studies reveal details about the compound's geometry, intermolecular interactions, and conformational preferences. For instance, structural characterization and molecular modeling (AM1) have been applied to similar compounds, providing insights into their crystal structures and potential for further chemical manipulation (De Armas et al., 2000).
Chemical Reactions and Properties
The dihydropyridine core of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is known for its reactivity in various chemical reactions. These reactions can include nucleophilic addition, oxidation, and cycloaddition, offering pathways to a wide range of functionalized products. For example, reactions with protein amino groups or specific reaction conditions can introduce heavy atoms or other functional groups, demonstrating the compound's versatility in synthetic chemistry (Riley & Perham, 1973).
科学研究应用
-
Scientific Field: Pharmaceutical Research
- Application : Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents .
- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
- Methods : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
Scientific Field: Pharmaceutical Research
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods : The derivatives of 1, 3-diazole were synthesized and their biological activities were evaluated .
- Results : The derivatives of 1, 3-diazole showed promising results in various biological activities .
-
Scientific Field: Organic Chemistry
- Application : Enantiopure synthesis of ®-2-((2-Oxooxazolidin-5-yl)methyl .
- Methods : One among the two proposed approaches, is succeeded in preparing enantiopure targeted chiral building block using ®-2- (chloromethyl)oxirane (®-epichlorohydrin) as precursor .
- Results : This heterocyclic 2-oxazolidinone moiety could be useful to prepare a series of antibacterial agents containing 2-oxazolidinone .
-
Scientific Field: Pharmaceutical Research
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods : The derivatives of 1, 3-diazole were synthesized and their biological activities were evaluated .
- Results : The derivatives of 1, 3-diazole showed promising results in various biological activities .
-
Scientific Field: Organic Chemistry
- Application : Enantiopure synthesis of ®-2-((2-Oxooxazolidin-5-yl)methyl .
- Methods : One among the two proposed approaches, is succeeded in preparing enantiopure targeted chiral building block using ®-2- (chloromethyl)oxirane (®-epichlorohydrin) as precursor .
- Results : This heterocyclic 2-oxazolidinone moiety could be useful to prepare a series of antibacterial agents containing 2-oxazolidinone .
安全和危害
属性
IUPAC Name |
methyl 5-iodo-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKGFMYVHZDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377460 | |
| Record name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |
CAS RN |
116387-40-7 | |
| Record name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-iodo-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

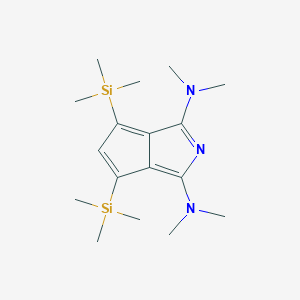
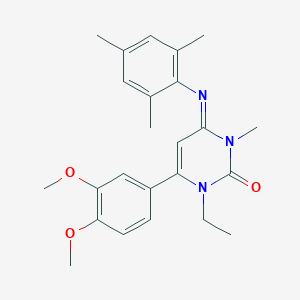

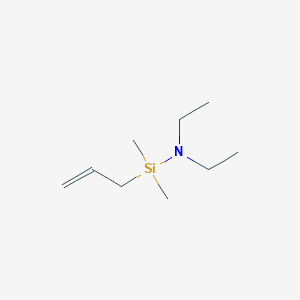
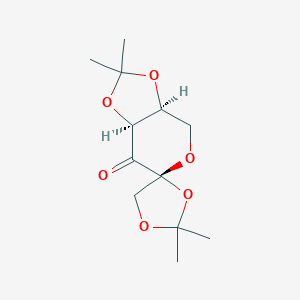
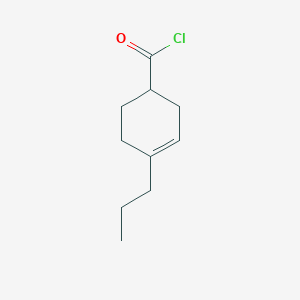
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)

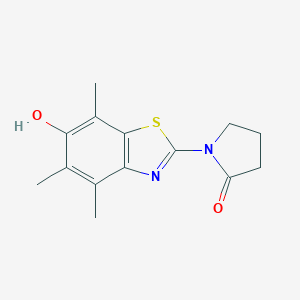
![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
